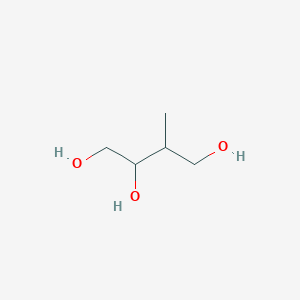
3-Methylbutane-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbutane-1,2,4-triol can be synthesized through several methods. One common method involves the catalytic hydrogenation of malic acid esters using a copper-containing catalyst. The reaction is carried out at temperatures ranging from 130 to 190°C and hydrogen partial pressures of 100 to 300 bar . Another method involves the hydration of butyn-2-diol-1,4 with the aid of mercury catalysts, although this method is less favorable due to hygienic concerns .
Industrial Production Methods
On an industrial scale, this compound is typically produced through the hydrogenation of butene-2-diol-1,4-epoxide. This process involves reacting butenediol with hydrogen peroxide to form the epoxide, which is then hydrogenated to yield the triol .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutane-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides (e.g., HCl, HBr) under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidation of this compound typically yields carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions generally produce alkanes or alcohols.
Substitution: Substitution reactions can result in the formation of halogenated compounds or ethers.
Applications De Recherche Scientifique
3-Methylbutane-1,2,4-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-Methylbutane-1,2,4-triol involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Butanetriol: Similar in structure but lacks the methyl group at the third carbon.
1,2,3-Butanetriol: Another triol with hydroxyl groups at different positions.
2-Methylbutane-1,2,3-triol: Similar but with hydroxyl groups at different positions.
Uniqueness
3-Methylbutane-1,2,4-triol is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other triols .
Propriétés
Numéro CAS |
62946-59-2 |
|---|---|
Formule moléculaire |
C5H12O3 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/C5H12O3/c1-4(2-6)5(8)3-7/h4-8H,2-3H2,1H3 |
Clé InChI |
RXEJCNRKXVSXDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















